

2-Amino-4-methylbenzaldehyde chemical properties and structure

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Compound of Interest

Compound Name: 2-Amino-4-methylbenzaldehyde

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An In-depth Technical Guide to 2-Amino-4-methylbenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **2-Amino-4-methylbenzaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Structure

2-Amino-4-methylbenzaldehyde is an aromatic organic compound containing an aldehyde, an amino, and a methyl group as substituents on a benzene ring. Its chemical characteristics are summarized below.

Table 1: Chemical and Physical Properties of **2-Amino-4-methylbenzaldehyde**

Property	Value
Molecular Formula	C8H9NO[1]
Molecular Weight	135.16 g/mol [2][3]
Monoisotopic Mass	135.068413911 Da[1][3]
CAS Number	59236-38-3[4]
IUPAC Name	2-amino-4-methylbenzaldehyde[5]
SMILES	<chem>CC1=CC(=C(C=C1)C=O)N</chem> [1]
InChI	InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3[1]
InChIKey	XCDGQRLFOGCSAT-UHFFFAOYSA-N[1]
Predicted XLogP3	1.3[1]

Note: Some properties are predicted based on computational models.

Caption: Chemical structure of **2-Amino-4-methylbenzaldehyde**.

Experimental Protocols

While a specific, detailed synthesis protocol for **2-Amino-4-methylbenzaldehyde** was not found in the provided search results, a general method for producing 2-amino-substituted benzaldehyde compounds is patented.[6] Additionally, a synthesis for the isomer 4-Amino-2-methylbenzaldehyde has been described.[7]

A patented method describes the synthesis of 2-amino-substituted benzaldehyde compounds through a process involving the protection of the formyl group, followed by lithiation, azidation, amination at the 2-position, and subsequent deprotection.[6]

Experimental Workflow:

- **Acetal Protection:** The formyl group of a 2-unsubstituted benzaldehyde is protected by reacting it with a diol, such as ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal.[6]

- Directed Ortho-Metalation (Lithiation): The protected benzaldehyde is treated with a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures (e.g., -78 °C) to deprotonate the carbon at the 2-position.[6]
- Azidation: An azide source, such as tosyl azide, is then added to the lithiated intermediate to introduce the azide group at the 2-position.[6]
- Reduction (Amination): The azide group is subsequently reduced to an amino group.
- Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality.[6]

A procedure for the synthesis of the isomer, 4-Amino-2-methylbenzaldehyde, has been documented.[7]

Methodology:

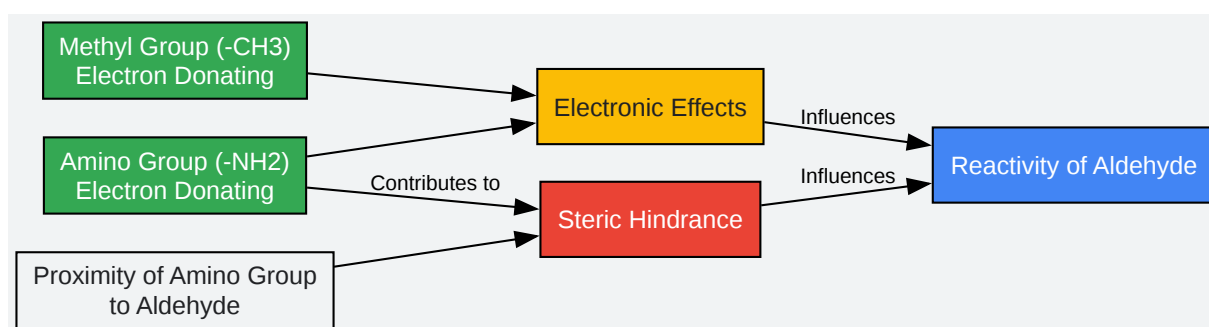
- Vilsmeier-Haack Reaction: Under a nitrogen atmosphere, phosphorus oxychloride is added dropwise to dimethylformamide (DMF) at 0-5°C.
- After stirring, the starting material (m-toluidine) is added in batches at the same temperature.
- The reaction mixture is then heated to 60-65°C for 5-6 hours.
- Work-up: After cooling, the reaction mixture is poured into ice water and the pH is adjusted to 8-9 with a sodium hydroxide solution.
- The resulting solid is filtered, washed with water, and dried under a vacuum to yield the product.[7]

Reactivity and Applications

The reactivity of **2-Amino-4-methylbenzaldehyde** is influenced by the electronic effects of its substituents on the aromatic ring. The amino group is a strong electron-donating group, which increases the electron density of the benzene ring, particularly at the ortho and para positions. The methyl group is also an electron-donating group, further contributing to this effect.[8] This increased electron density can affect the reactivity of the aldehyde group.

The aldehyde functional group itself is susceptible to nucleophilic attack. However, the electron-donating nature of the amino and methyl groups can reduce the electrophilicity of the carbonyl carbon, potentially slowing down reactions with nucleophiles compared to unsubstituted benzaldehyde.[8][9]

2-Amino-4-methylbenzaldehyde can serve as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. For example, aromatic aldehydes are key building blocks in the synthesis of quinazolinone derivatives, which are a class of compounds with a wide range of pharmacological activities.[10]



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Caption: Logical relationship of factors influencing the reactivity of **2-Amino-4-methylbenzaldehyde**.

Safety and Handling

Based on safety data for related compounds like 2-methylbenzaldehyde and other substituted benzaldehydes, the following precautions are advised.[11][12][13]

- Handling: Use in a well-ventilated area or under a fume hood.[13] Avoid contact with skin, eyes, and clothing.[11] Avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[11][12]

- Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] It may be necessary to store under an inert atmosphere (e.g., nitrogen) as some related compounds are air-sensitive.
- In case of exposure:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
 - Skin: Wash with plenty of soap and water.[11][12]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12]
- Disposal: Dispose of contents and container in accordance with local regulations.[12]

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